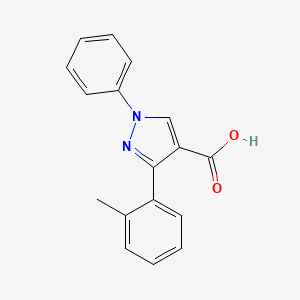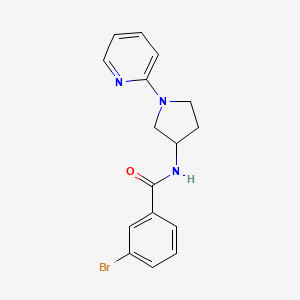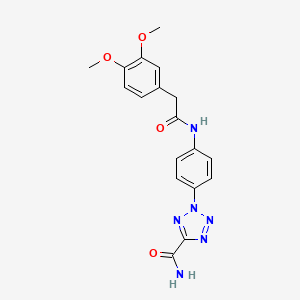
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one, also known as DPIFP, is a synthetic compound that belongs to the family of arylalkylamines. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one involves the inhibition of the dopamine transporter (DAT). This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn activates the dopamine receptors. This activation of dopamine receptors results in various physiological and behavioral effects, such as increased locomotor activity, reward-seeking behavior, and addiction.
Biochemical and Physiological Effects:
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can lead to increased locomotor activity, reward-seeking behavior, and addiction. 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one has also been shown to inhibit the uptake of norepinephrine and serotonin, which can lead to changes in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one is its potential for off-target effects, as it can also inhibit the uptake of other neurotransmitters such as norepinephrine and serotonin.
Direcciones Futuras
There are several future directions for research on 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one. One area of interest is the development of new compounds that are more selective for the dopamine transporter. Another area of interest is the study of the long-term effects of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one on the brain, particularly with regards to addiction and other behavioral disorders. Additionally, there is potential for the use of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one as a therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease.
Métodos De Síntesis
The synthesis method of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one involves the reaction between 2-fluorophenol and 1-(1,3-dihydroisoindol-2-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The final product is obtained by purification through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one has also been found to inhibit the uptake of norepinephrine and serotonin, which are other neurotransmitters that play important roles in the central nervous system.
Propiedades
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(21-16-9-5-4-8-15(16)18)17(20)19-10-13-6-2-3-7-14(13)11-19/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWNPERHHXKJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)



![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)

![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)





![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)
![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)